3-Propoxypicolinaldehyde
Description
3-Propoxypicolinaldehyde is a pyridine derivative characterized by a propoxy group (-OCH₂CH₂CH₃) at the 3-position of the pyridine ring and an aldehyde functional group (-CHO) attached to the adjacent carbon (Figure 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its aldehyde moiety facilitates nucleophilic addition reactions, such as condensations to form imines or hydrazones .
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-propoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-2-6-12-9-4-3-5-10-8(9)7-11/h3-5,7H,2,6H2,1H3 |
InChI Key |
ZQWQTAWWLCNIFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(N=CC=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Propoxypicolinaldehyde with key analogs based on functional groups, substitution patterns, and applications.
Substituted Picolinaldehyde Derivatives
- 3-Hydroxypicolinaldehyde : Replacing the propoxy group with a hydroxyl (-OH) at the 3-position increases polarity, reducing lipophilicity (logP ~0.5 estimated) and aqueous solubility. This derivative is more reactive in hydrogen-bonding interactions but less stable under acidic conditions due to protonation of the pyridine nitrogen .
- 3-Pyridineboronic Acid : The boronic acid (-B(OH)₂) group enables Suzuki-Miyaura cross-coupling reactions, a feature absent in this compound. However, the aldehyde group in the latter offers broader utility in forming Schiff bases or heterocycles .
Propoxy-Substituted Pyridine Analogs
- 3-Propoxyphenylboronic Acid : Shares the propoxy group but replaces the pyridine ring with a phenyl group and adds a boronic acid. This compound is used in aryl coupling reactions, whereas this compound’s pyridine ring enables coordination to metal catalysts or participation in heterocyclic synthesis .
- 3-Propionylpyridine : Features a ketone (-CO-) instead of an aldehyde. The ketone is less electrophilic, making it less reactive in nucleophilic additions but more stable under oxidative conditions .
Structural Similarity to Imidamide Derivatives
- 3-Propoxypicolinimidamide Hydrochloride : A close structural analog (similarity score: 0.69) with an imidamide (-C(=NH)NH₂) group replacing the aldehyde. The imidamide enhances hydrogen-bonding capacity and basicity (pKa ~8–9), making it suitable for enzyme-targeted drug design, unlike the aldehyde’s electrophilic reactivity .
- 5-Methoxypicolinimidamide Hydrochloride : Higher similarity score (0.91) due to the methoxy group’s positional and electronic resemblance to propoxy, but the lack of an aldehyde limits its use in condensation reactions .
Data Table: Key Structural and Functional Comparisons
| Compound | Substituent (Position) | Functional Group | Reactivity/Applications | Lipophilicity (Estimated logP) |
|---|---|---|---|---|
| This compound | Propoxy (3) | Aldehyde | Schiff base formation, heterocycle synthesis | ~1.8 |
| 3-Hydroxypicolinaldehyde | Hydroxyl (3) | Aldehyde | Hydrogen-bonding interactions | ~0.5 |
| 3-Propionylpyridine | Propionyl (3) | Ketone | Stable intermediates, oxidation-resistant | ~1.2 |
| 3-Propoxypicolinimidamide HCl | Propoxy (3) | Imidamide | Enzyme inhibition, basicity-driven binding | ~2.0 |
Research Findings and Implications
- Reactivity : The aldehyde group in this compound outperforms ketones (e.g., 3-Propionylpyridine) in forming covalent adducts with amines or hydrazines, critical for prodrug synthesis .
- Lipophilicity : The propoxy group increases logP by ~1.3 compared to 3-Hydroxypicolinaldehyde, suggesting better bioavailability in hydrophobic environments .
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